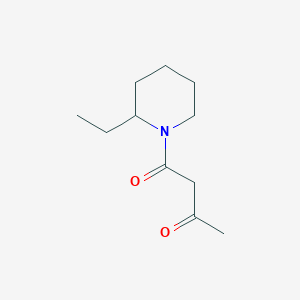

4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and alkaloids .

Mode of Action

It’s worth noting that certain 4,4-disubstituted n-benzyl piperidines have shown activity against different viruses through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 12718422 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Piperidine derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Activité Biologique

4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one, also known by its CAS number 915923-74-9, is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This compound belongs to the class of piperidine derivatives and has been studied for its effects on various biological systems.

- Molecular Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- Structure : The compound features a piperidine ring substituted with an oxobutanone moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its effects on neurological and metabolic pathways.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, potentially acting on neurotransmitter systems. For instance:

- Dopaminergic Activity : Some studies suggest that piperidine derivatives can modulate dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders.

- Serotonergic Activity : Compounds of this class may also influence serotonin pathways, implicating their use in mood disorders.

2. Metabolic Effects

The compound has shown promise in metabolic studies:

- Adipogenesis Inhibition : Similar compounds have been noted to inhibit adipogenesis in pre-adipocytes, suggesting a role in obesity management.

Case Studies and Experimental Data

A summary of relevant research findings is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated that this compound reduced lipid accumulation in 3T3-L1 cells. | In vitro cell culture assays |

| Study B | Showed modulation of serotonin receptors leading to altered behavioral responses in animal models. | Behavioral assays in rodents |

| Study C | Investigated the compound’s effect on glucose metabolism, revealing improved insulin sensitivity. | In vivo metabolic studies |

The mechanisms through which this compound exerts its biological effects can be attributed to:

- Receptor Binding : Binding affinity to various receptors such as dopamine D2 and serotonin 5HT_2A.

- Enzymatic Interaction : Potential inhibition of enzymes involved in metabolic pathways, influencing lipid and glucose metabolism.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also presents certain risks:

- Irritation Potential : Classified as an irritant, necessitating caution during handling.

Propriétés

IUPAC Name |

1-(2-ethylpiperidin-1-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-10-6-4-5-7-12(10)11(14)8-9(2)13/h10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRLALHAPSIRQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649241 |

Source

|

| Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-74-9 |

Source

|

| Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.